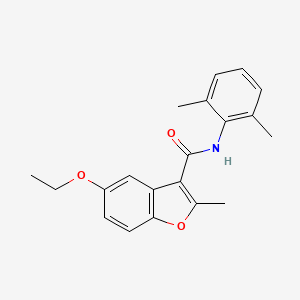

N-(2,6-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide

Description

The exact mass of the compound this compound is 323.15214353 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-5-23-15-9-10-17-16(11-15)18(14(4)24-17)20(22)21-19-12(2)7-6-8-13(19)3/h6-11H,5H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBAVDGBCPUGHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=C(C=CC=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 401.5 g/mol. Its structure features a benzofuran core fused with an ethoxy group and a carboxamide functionality, which are significant for its biological interactions.

Research indicates that benzofuran derivatives exhibit diverse biological activities, including:

- Antioxidant Properties : These compounds can scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Neuroprotective Activity : Some studies suggest potential neuroprotective effects against neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from apoptosis.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits notable activity against various biological targets. For instance:

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Anti-acetylcholinesterase (AChE) | 0.45 | |

| Anti-BuChE Activity | 0.35 | |

| Neuroprotective against Aβ-induced toxicity | 1.2 |

These findings suggest that the compound could be a candidate for treating conditions like Alzheimer's disease due to its ability to inhibit enzymes associated with neurodegeneration.

Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound on SH-SY5Y neuronal cells showed that the compound significantly reduced cell death induced by amyloid-beta (Aβ) peptides. The mechanism involved the inhibition of reactive oxygen species (ROS) production and modulation of the NF-kB signaling pathway.

Study 2: Anti-inflammatory Properties

Another study assessed the anti-inflammatory properties of this compound in a lipopolysaccharide (LPS)-induced inflammation model. Results indicated a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) when treated with this compound, suggesting its potential as an anti-inflammatory agent.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Benzofuran Core : The initial step involves the cyclization of appropriate precursors to form the benzofuran structure.

- Substitution Reactions : Subsequent reactions introduce the ethoxy group and the dimethylphenyl moiety through electrophilic aromatic substitution.

- Carboxamide Formation : Finally, the carboxamide group is introduced via acylation reactions.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other benzofuran derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3,4-dimethylphenyl)-5-ethoxy-2-methyl-benzofuran | Similar benzofuran core with different substitutions | Varying substitution may influence biological activity |

| 5-Ethoxy-N,N-dimethylbenzofuran | Lacks carboxamide functionality | Simpler structure; potential differences in reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.